N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(3-Methoxypropyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position, a 3-methylphenyl substituent at the N⁴-position, and a 3-methoxypropyl group at the N⁶-position. Pyrazolo[3,4-d]pyrimidine scaffolds are widely studied for their kinase inhibitory properties, with structural modifications at the N⁴ and N⁶ positions significantly influencing biological activity and physicochemical properties . This compound’s design leverages methoxypropyl and methylphenyl groups to balance lipophilicity and solubility, critical for drug-likeness.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-8-6-9-17(14-16)25-20-19-15-24-28(18-10-4-3-5-11-18)21(19)27-22(26-20)23-12-7-13-29-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHWGWHTNZYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, 3-methylphenyl, and 3-methoxypropyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Solubility :
- The target compound’s 3-methoxypropyl group likely improves water solubility compared to analogs with hydrophobic substituents (e.g., ethyl or chloro groups) .
- Analog 3 () exhibits poor solubility (0.5 µg/mL), attributed to its chloro-methylphenyl and ethyl groups, highlighting the trade-off between lipophilicity and solubility .
Chlorine in Analog 2 () enhances electron-withdrawing effects, which may improve target engagement but risks off-target interactions .
Biological Implications: Phenoxy and aryloxy substituents () correlate with anti-inflammatory and kinase inhibitory activities, suggesting the target compound’s 3-methylphenyl group may optimize selectivity for specific kinases . Urea derivatives () demonstrate higher potency in vitro, but the target compound’s methoxypropyl group may offer better pharmacokinetics .
Thermal Stability: Analogs with phenoxy groups () exhibit higher melting points (~243°C), indicating greater crystallinity and stability compared to the target compound, whose melting point is unreported .
Biological Activity
N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex nitrogen-containing heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in oncology and pharmacology. The unique structure of this compound, characterized by a pyrazolo ring fused to a pyrimidine moiety with various substituents, suggests potential for significant biological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 388.475 g/mol. The presence of functional groups such as methoxypropyl and methylphenyl enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities, including:
- Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives can induce apoptosis in A549 cells with low micromolar concentrations. The IC50 values for these compounds often range from 2.24 µM to higher values depending on the specific substituents and structural variations .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometric analyses have demonstrated that certain derivatives can significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Methoxypropyl & methylphenyl substituents | Antitumor | TBD |
| N~6~-(2-methylphenyl)-N~4~-(3-chloropropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Chloropropyl substituent | Anticancer | 9.20 |
| N~6~-(2-fluorophenyl)-N~4~-(3-methoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Fluorinated phenyl group | Antimicrobial | TBD |
| N~6~-(3-nitropropyl)-N~4~-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Nitropropyl substituent | Anti-inflammatory | TBD |
Case Studies
- Antitumor Efficacy : A study involving several pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit proliferation in multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound with the pyrazolo scaffold exhibited an IC50 value of 1.74 µM against MCF-7 cells .
- EGFR Inhibition : Recent research has focused on developing pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors. Compounds designed with this scaffold showed potent anti-proliferative activities against both wild-type and mutant EGFR variants . For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
